4-tert-butyl-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide
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Overview
Description
4-tert-butyl-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C18H21NO2 This compound is known for its unique structural features, which include a tert-butyl group, a methoxyanilino group, and a sulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-tert-butylbenzoic acid: This can be achieved through the Friedel-Crafts alkylation of benzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 4-tert-butylbenzoyl chloride: The 4-tert-butylbenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Coupling with 4-aminobenzenesulfonamide: The 4-tert-butylbenzoyl chloride is reacted with 4-aminobenzenesulfonamide to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of a nitro group can produce an amine.
Scientific Research Applications
4-tert-butyl-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The methoxyanilino group can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(4-methoxyphenyl)benzamide
- 4-tert-butyl-N-(4-methylphenyl)benzamide
- 4-tert-butyl-N-(4-ethoxyphenyl)benzamide
Uniqueness
4-tert-butyl-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide is unique due to the presence of both the sulfonyl and methoxyanilino groups, which confer distinct chemical properties and biological activities
Properties
Molecular Formula |
C24H26N2O4S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H26N2O4S/c1-24(2,3)18-7-5-17(6-8-18)23(27)25-19-11-15-22(16-12-19)31(28,29)26-20-9-13-21(30-4)14-10-20/h5-16,26H,1-4H3,(H,25,27) |
InChI Key |
TVLMWAQANWAHRG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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